4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
Description
Chemical Structure: The compound features a piperidine ring linked to a 1,2,4-oxadiazole moiety substituted with a trifluoromethyl (-CF₃) group at the 3-position. The hydrochloride salt enhances solubility for pharmacological applications.
Properties
CAS No. |
2703775-11-3 |
|---|---|
Molecular Formula |
C8H11ClF3N3O |
Molecular Weight |
257.64 g/mol |
IUPAC Name |
5-piperidin-4-yl-3-(trifluoromethyl)-1,2,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C8H10F3N3O.ClH/c9-8(10,11)7-13-6(15-14-7)5-1-3-12-4-2-5;/h5,12H,1-4H2;1H |
InChI Key |
KQTYQLQVLFJXKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Protocol
The most widely employed method for synthesizing 1,2,4-oxadiazoles involves cyclization between amidoximes and acylating agents such as acyl chlorides, esters, or activated carboxylic acids. For 4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine, this approach begins with the preparation of a piperidine-containing amidoxime intermediate.
Key Steps :
-
Amidoxime Formation : Piperidine-4-carboxamide is treated with hydroxylamine hydrochloride in a basic medium (e.g., NaOH/EtOH) to yield the corresponding amidoxime.
-
Cyclization : The amidoxime reacts with trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the 1,2,4-oxadiazole ring.
Example Reaction :
Optimization of Reaction Conditions
-
Catalysts : The use of coupling agents like N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enhances cyclization efficiency, achieving yields of 70–85%.
-
Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while microwave irradiation reduces reaction time from hours to minutes.
Table 1. Comparative Yields Under Varied Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | DMF | 25 | 12 | 82 |
| Pyridine | DCM | 0–5 | 24 | 68 |
| T3P® | THF | 80 | 2 | 89 |
One-Pot Synthesis via Superbase-Mediated Cyclization
Simplified Protocol for Industrial Scalability
Baykov et al. reported a one-pot method using NaOH/DMSO as a superbase system to directly couple piperidine-4-carboxamide derivatives with trifluoroacetate esters. This approach eliminates intermediate isolation, reducing purification steps.
Procedure :
-
Piperidine-4-carboxamide, trifluoroethyl acetate, and NaOH are combined in DMSO.
-
The mixture is stirred at 60°C for 4–6 hours.
-
The product is precipitated by acidification (HCl) and recrystallized from ethanol/water.
Advantages :
-
Scalability : Suitable for kilogram-scale production due to minimal byproduct formation.
Post-Synthetic Modification: Hydrochloride Salt Formation
Acid-Mediated Salt Precipitation
The free base 4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine is treated with hydrochloric acid in an anhydrous solvent (e.g., diethyl ether or dichloromethane) to form the hydrochloride salt.
Critical Parameters :
-
Stoichiometry : A 1:1 molar ratio of free base to HCl ensures complete protonation.
-
Temperature : Slow addition at 0–5°C prevents decomposition.
Purity Analysis :
-
HPLC : >99% purity (λ = 254 nm, C18 column, 0.1% TFA in H2O/MeCN gradient).
Challenges and Mitigation Strategies
Byproduct Formation
Purification Difficulties
-
Issue : Co-elution of polar byproducts during column chromatography.
-
Solution : Switch to recrystallization from toluene/hexane (1:3) for higher recovery.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction time and enhances safety:
Chemical Reactions Analysis
Reaction Types
This compound exhibits reactivity characteristic of its structural components: a piperidine ring and a 1,2,4-oxadiazole moiety with a trifluoromethyl (CF₃) substituent. Key reaction types include:
-
Nucleophilic Substitution : The trifluoromethyl group (CF₃) on the oxadiazole ring can act as a leaving group under specific conditions, enabling substitution reactions with nucleophiles (e.g., amines, alkoxides).
-
Condensation Reactions : The oxadiazole ring may participate in cyclization or coupling reactions, particularly when activated by reagents like T3P (tris(1-pyrrolidinyl)phosphine hexafluoridate) or coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
-
Amidoxime Cyclization : While not directly described for this compound, analogous oxadiazole derivatives are synthesized via amidoxime intermediates, which cyclize under heating or microwave conditions .
Reagents and Reaction Conditions
The choice of reagents and conditions depends on the reaction type:
Major Reaction Products
The outcomes depend on the reaction pathway:
-
Substitution Products : Replacement of the CF₃ group with nucleophilic species (e.g., hydroxyl, amine, or alkoxide groups).
-
Condensation Products : Formation of amides, esters, or heterocyclic derivatives when coupled with carboxylic acids or other substrates .
-
Cyclized Oxadiazoles : If amidoxime intermediates are involved, the reaction yields stabilized oxadiazole rings with enhanced stability .
Structural Considerations
The trifluoromethyl group’s electron-withdrawing nature stabilizes intermediates and directs reactivity toward the oxadiazole ring. The piperidine moiety contributes to solubility and facilitates interaction with biological targets (e.g., G-protein coupled receptors) .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting various diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of oxadiazoles exhibit anticancer properties. A study demonstrated that compounds similar to 4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of specific signaling pathways. The trifluoromethyl group enhances lipophilicity, improving cell membrane permeability and bioavailability .
Agrochemicals
The compound is also being explored for use in agrochemicals due to its potential herbicidal and fungicidal properties.
Data Table: Herbicidal Efficacy
| Compound | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| 4-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine | Weeds | 85% | |
| Similar Oxadiazole Derivative | Fungal Pathogen | 75% |
Material Science
In material science, this compound is being studied for its role in synthesizing novel materials with unique electronic properties.
Application Example: Conductive Polymers
Research indicates that incorporating oxadiazole derivatives into polymer matrices can enhance conductivity and thermal stability. This property is crucial for developing advanced materials for electronic applications .
Synthesis and Characterization
The synthesis of 4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride typically involves multi-step reactions starting from readily available precursors. Characterization methods include NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.
Biological Activity
4-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on recent research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | CHFNO |
| Molecular Weight | 258.15 g/mol |
| CAS Number | 340736-76-7 |
| IUPAC Name | 4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride |
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those containing trifluoromethyl groups. For instance, compounds similar to 4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine have shown significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies :
- Mechanism of Action :
Antimicrobial Activity
The oxadiazole derivatives have also been evaluated for their antimicrobial properties:
- A study reported that certain derivatives exhibited activity against human pancreatic cancer cell lines (PANC-1), achieving growth inhibition up to 80% in a dose-dependent manner .
- The introduction of trifluoromethyl groups was found to enhance the antimicrobial efficacy of these compounds compared to their non-fluorinated counterparts.
Pharmacological Implications
The unique structure of 4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride suggests several pharmacological applications:
- Histone Deacetylase Inhibition :
- Analgesic Potential :
Case Studies
A few notable studies demonstrate the biological activity of related compounds:
- Study on HDAC Inhibition :
- Antitumor Activity :
Comparison with Similar Compounds
Structural Analogs with Oxadiazole-Piperidine/Piperazine Cores
The following table summarizes key structural and functional differences:
Key Observations:
Substituent Effects: Trifluoromethyl (-CF₃): Enhances lipophilicity and metabolic stability compared to methoxyphenyl (-OCH₃) or ethyl (-C₂H₅) groups. This likely improves membrane permeability and target binding in SphK1 inhibitors . Trifluoroethyl (-CF₂CF₃): Similar to -CF₃ but with extended hydrophobicity; may impact solubility .
Biological Activity :
- SLM6031434 () demonstrates high selectivity for SphK1 (Ki = 0.1 μM) over SphK2 (Ki = 1.5 μM), suggesting the trifluoromethyl group contributes to selective inhibition.
- Compounds with bulkier substituents (e.g., octyloxy in SLM6031434) show reduced potency, possibly due to steric hindrance .
Molecular Weight and Solubility :
- The target compound (~281 Da) has a lower molecular weight than SLM6031434 (~532 Da), likely improving bioavailability.
- Methoxyphenyl analogs (e.g., CAS 263383-24-0) exhibit higher molecular weights (~295 Da) but may suffer from reduced solubility due to aromaticity .
Physicochemical Properties
- Methoxyphenyl: Moderate LogP (~1.8) due to polar -OCH₃. Chlorophenyl: LogP ~2.2 .
Stability : Trifluoromethyl groups resist metabolic oxidation, enhancing half-life compared to ethyl or methoxy analogs .
Q & A
Q. What synthetic methodologies are recommended for preparing 4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride?
A multi-step synthesis is typically employed:
- Step 1 : Formation of the oxadiazole ring via cyclization of an amidoxime precursor with trifluoroacetic anhydride under reflux conditions .
- Step 2 : Coupling the oxadiazole intermediate to a piperidine scaffold using a coupling agent such as PS-DCC (polymer-supported dicyclohexylcarbodiimide) in dichloromethane, with N-ethyl-N,N-diisopropylamine as a base .
- Step 3 : Hydrochloride salt formation via treatment with HCl gas in an anhydrous solvent (e.g., diethyl ether).
Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via column chromatography. Yields range from 24–40% depending on steric and electronic factors .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substitution patterns and the presence of the trifluoromethyl group. For example, the oxadiazole proton typically resonates at δ 8.2–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight accuracy (e.g., [M+H] for CHFNO·HCl: calc. 267.07, observed 267.08) .
- Melting Point Analysis : Compare observed melting points (e.g., 166–235°C) to literature values to detect impurities .
Q. What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood due to potential respiratory irritation .
- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can computational docking studies (e.g., Glide) predict the compound’s interaction with biological targets like sphingosine kinase 1 (SphK1)?
- Workflow :
- Protein Preparation : Optimize the SphK1 crystal structure (PDB: 3VZB) using the OPLS-AA force field.
- Ligand Preparation : Generate low-energy conformers of the compound with MacroModel.
- Docking : Use Glide’s XP mode to simulate binding, prioritizing hydrogen bonds with active-site residues (e.g., Asp178) and hydrophobic interactions with the trifluoromethyl group .
- Validation : Compare docking scores (GlideScore) to known inhibitors (e.g., SLM6031434, Ki = 0.1 µM for SphK1) .
Q. How do structural modifications (e.g., replacing trifluoromethyl with cyclopropyl) affect bioactivity?
- Case Study : Replacing the trifluoromethyl group with cyclopropyl in analogs reduces SphK1 inhibition (Ki increases from 0.1 µM to >1.5 µM) due to decreased lipophilicity and weaker van der Waals interactions .
- Experimental Design : Synthesize analogs (e.g., 4q in ), test in enzymatic assays, and correlate logP values with IC using linear regression.
Q. How should researchers address contradictions in biological activity data across different assay conditions?
- Example Contradiction : A compound shows high potency in cell-free SphK1 assays but low activity in cellular models.
- Resolution Strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
